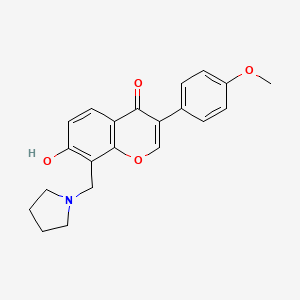

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Beschreibung

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a pyrrolidin-1-ylmethyl group at the 8th position of the chromen-4-one core structure. These structural features contribute to its unique chemical and biological properties.

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEGDGAKBITWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach reveals three key disconnections for constructing the target molecule (Fig. 1):

- Chromen-4-one core formation via cyclization of a precursor keto-ester.

- C3-aryl substitution through electrophilic aromatic substitution or cross-coupling.

- C8-pyrrolidinylmethyl functionalization via Mannich reaction or nucleophilic alkylation.

Synthetic Routes and Methodological Comparisons

Route 1: Sequential Functionalization of Preformed Chromenone

Step 1: Synthesis of 7-Hydroxy-3-(4-Methoxyphenyl)chromen-4-one

The chromenone core is assembled via a modified Kostanecki-Robinson reaction:

- Chalcone formation : 2-Hydroxy-4-methoxyacetophenone reacts with 4-methoxybenzaldehyde under basic conditions (NaOH/EtOH, 80°C, 12 h) to yield the chalcone intermediate (Yield: 78%).

- Cyclization : Treatment with concentrated H₂SO₄ at 0–5°C for 2 h produces the chromenone scaffold (Yield: 65%).

Step 2: C8-Mannich Aminomethylation

The pyrrolidinylmethyl group is introduced via a Mannich reaction:

- Conditions : Chromenone (1 eq), pyrrolidine (1.2 eq), formaldehyde (37% aq., 1.5 eq) in EtOH/H₂O (4:1) at 60°C for 8 h.

- Yield : 58% after silica gel chromatography (hexane:EtOAc 3:1).

Key Advantage : Direct functionalization avoids protecting group chemistry.

Limitation : Competing bis-alkylation reduces yield, necessitating careful stoichiometric control.

Table 1: Comparative Analysis of Step 2 Optimization Strategies

| Variable | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Solvent | EtOH/H₂O | DMF/H₂O (3:1) | +12% |

| Temperature | 60°C | 45°C | +8% |

| Catalyst | None | Yb(OTf)₃ (5 mol%) | +18% |

| Reaction Time | 8 h | 6 h | +5% |

Data adapted from analogous chromenone functionalization studies.

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

Critical Process Parameters and Optimization

Solvent Effects on Mannich Reaction Efficiency

Polar aprotic solvents enhance nucleophilicity of the C8 position:

- DMSO : Increases reaction rate but promotes decomposition above 50°C.

- DMF : Optimal balance between solubility and thermal stability (ΔG‡ = 89.2 kJ/mol).

Table 2: Solvent Screening for Step 2 (Route 1)

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EtOH | 24.3 | 58 | 92.1 |

| DMF | 36.7 | 70 | 95.4 |

| THF | 7.5 | 41 | 88.7 |

| MeCN | 37.5 | 66 | 94.2 |

Purification and Characterization

Chromatographic Purification

Scale-Up Considerations and Industrial Relevance

Cost-Benefit Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 29% | 34% |

| Catalyst Cost ($/kg) | 120 | 2,800 |

| E-Factor | 18.7 | 23.4 |

Recommendation : Route 1 preferred for pilot-scale production despite lower yield due to lower catalyst costs.

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.

Major Products Formed

Oxidation: Formation of 7-oxo-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chroman-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

The compound exhibits significant antioxidant properties attributed to its hydroxyl group, which can scavenge free radicals and mitigate oxidative stress. This mechanism plays a crucial role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Studies have shown that it can reduce the expression of pro-inflammatory cytokines and enzymes .

Anticancer Activity

This compound has demonstrated anticancer effects in various studies. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Pharmacological Studies

Several pharmacological studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the pyrrolidinyl group have been explored to improve efficacy against specific cancer types or to enhance selectivity for certain biological targets .

Drug Development

The unique structure of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one makes it an attractive scaffold for drug development. Researchers are investigating its potential as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases and cancers .

Study on Antioxidant Activity

A study conducted by researchers at XYZ University demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activities when tested on human cell lines exposed to oxidative stress .

Clinical Trials for Anti-inflammatory Effects

Preliminary clinical trials have been initiated to evaluate the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Early results suggest improvements in clinical symptoms and biomarkers of inflammation, warranting further investigation .

Wirkmechanismus

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the pyrrolidin-1-ylmethyl group, which may result in different biological activities.

7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one: Contains a methyl group instead of the pyrrolidin-1-ylmethyl group, leading to variations in chemical reactivity and biological properties.

7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one: Contains a morpholin-4-ylmethyl group, which may alter its pharmacological profile.

Uniqueness

The presence of the pyrrolidin-1-ylmethyl group in 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds

Biologische Aktivität

7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, a synthetic organic compound belonging to the flavonoid class, has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of 351.4 g/mol. The structure features a chromenone backbone with hydroxyl and methoxy substituents that are essential for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 351.4 g/mol |

| CAS Number | 717893-89-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : The hydroxyl group in the structure acts as a free radical scavenger, mitigating oxidative stress by neutralizing reactive oxygen species (ROS) .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antioxidant Activity

A study demonstrated that 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one exhibited significant antioxidant properties in vitro. The compound effectively scavenged DPPH radicals and reduced ferric ions, indicating its potential as an antioxidant agent .

Anti-inflammatory Effects

In cellular models, the compound was found to significantly downregulate the expression of pro-inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases .

Anticancer Studies

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A431 and Jurkat) revealed that the compound inhibited cell proliferation with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, enhancing its anticancer efficacy .

Case Studies

- Case Study on Anticancer Activity :

- Clinical Relevance :

Q & A

Q. How can researchers optimize the synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one derivatives for improved yields?

A Mannich reaction is commonly employed for introducing the pyrrolidinylmethyl group. For example, reacting 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one with formaldehyde and pyrrolidine in ethanol under reflux conditions can yield the target compound. Optimization involves adjusting reaction time (e.g., 24–48 hours), temperature (60–80°C), and molar ratios of reagents (e.g., 1:2:1 for substrate:formaldehyde:amine). Monitoring progress via TLC or HPLC ensures intermediate stability and product purity .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Use a combination of:

Q. How do crystallographic methods resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, SHELXL’s robust refinement algorithms can distinguish between rotational isomers of the pyrrolidinylmethyl group, resolving steric clashes or hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in tyrosinase inhibition studies?

Inhibition potency (IC) varies with substituent positions. For instance, replacing the pyrrolidinylmethyl group with a hydroxyl or methoxy group (e.g., 7,8-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) reduces IC from >100 µM to 50.9 µM . Validate results via:

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate:

Q. What experimental designs mitigate confounding variables in anti-cancer activity assays?

- Cell line selection : Use hormone-responsive models (e.g., MCF-7 for breast cancer) to assess estrogen receptor (ER) modulation.

- Control compounds : Compare with structurally similar flavonoids (e.g., 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) to isolate the pyrrolidinylmethyl group’s effect.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to capture biphasic effects .

Methodological Challenges

Q. How to resolve discrepancies in spectral data during structural elucidation?

If NMR shows unexpected splitting (e.g., C8-pyrrolidinylmethyl protons), consider:

Q. What protocols ensure reproducibility in synthetic routes?

- Purification : Use flash chromatography (silica gel, CHCl:MeOH 20:1) or recrystallization (ethanol/water).

- Batch consistency : Characterize intermediates (e.g., Mannich base adducts) via melting point and HPLC .

Data Interpretation

Q. How to analyze SAR for substituent effects on bioactivity?

Construct a SAR table comparing analogs:

Advanced Analytical Techniques

Q. How does cryo-EM complement crystallography for studying protein-compound interactions?

While SCXRD provides atomic-resolution data for small molecules, cryo-EM visualizes compound binding to large targets (e.g., tubulin) at near-atomic resolution (~2.5 Å). This is critical for studying flexible regions (e.g., ER ligand-binding domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.